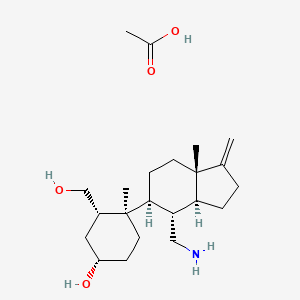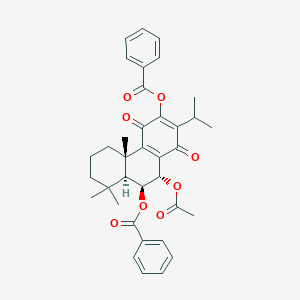
S 38093 Hydrochloride
Übersicht
Beschreibung
S 38093 Hydrochloride is a brain-penetrant, orally active antagonist of H3 receptor . It has a molecular weight of 324.85 and its IUPAC name is 4-(3-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propoxy)benzamide hydrochloride .
Molecular Structure Analysis
The molecular structure of S 38093 Hydrochloride is represented by the linear formula C17H25ClN2O2 . The InChI code for this compound is 1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H .
Physical And Chemical Properties Analysis
S 38093 Hydrochloride is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“S 38093 Hydrochloride” belongs to the chemical family of benzamides . It is an orally available compound with selective affinity toward histamine H3 receptor . The empirical formula is
C17H24N2O2⋅HClC_{17}H_{24}N_{2}O_{2} \cdot HClC17H24N2O2⋅HCl
.Pharmacological Actions
“S 38093 Hydrochloride” exhibits both antagonist and inverse agonist activity . It has a selective affinity toward histamine H3 receptor (human/mouse/rat H3R Ki = 0.2/1.44/8.8 μM), but not other histaminergic receptors .
Memory Enhancement
“S 38093 Hydrochloride” has been reported to improve age-associated memory and cognition deficits in mice and rats . It has been used in combination with Donepezil, an acetylcholinesterase inhibitor, to create a synergistic memory-enhancing effect in middle-aged mice .
Alzheimer’s Disease Treatment
The combination of “S 38093 Hydrochloride” and Donepezil has been studied for its potential in treating cognitive symptoms of Alzheimer’s disease . The combination induced a dose-dependent synergistic memory-enhancing effect in middle-aged mice .
Pain Management
“S 38093 Hydrochloride” has demonstrated antiallodynic and antihyperalgesic efficacy in rat models of neuropathic pain .
Neural Activity Enhancement
The memory-enhancing effect of the “S 38093 Hydrochloride” and Donepezil combination is mediated by its action on the septo-hippocampal circuitry . It enhances neural activity in the septo-hippocampal system .
Safety and Hazards
Wirkmechanismus
Target of Action
S 38093 Hydrochloride is primarily an antagonist of the H3 receptor . The H3 receptor is a histamine receptor that is mostly found pre-synaptically and its activation leads to the inhibition of the synthesis and release of histamine . It also negatively regulates the release of neurotransmitters such as acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
As an antagonist, S 38093 Hydrochloride binds to the H3 receptor and inhibits its function . This inhibition prevents the normal inhibitory role of the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by S 38093 Hydrochloride is the histaminergic pathway. By blocking the H3 receptor, it increases cholinergic signaling, which is known to wane with neurodegeneration in conditions like Alzheimer’s Disease .
Pharmacokinetics
It is known to be a brain-penetrant compound, indicating that it can cross the blood-brain barrier and exert its effects directly on the central nervous system .
Result of Action
The main result of the action of S 38093 Hydrochloride is an enhancement in cognitive function. This is thought to be due to the increased release of neurotransmitters, particularly acetylcholine, which plays a crucial role in memory and learning processes . .
Eigenschaften
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSVOZDCVFYWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S 38093 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















